Molecular Weight and Fluorine Content vs. Mono-Pentafluoroethyl Analogs
The target compound exhibits a molecular weight of 330.13 g·mol⁻¹ and contains ten fluorine atoms (C₉H₄F₁₀N₂), which is a 55.6% increase in mass and a doubling of fluorine count compared to the commonly used mono‑pentafluoroethyl analog 5‑(pentafluoroethyl)pyridin‑2‑amine (MW 212.12 g·mol⁻¹, C₇H₅F₅N₂) . The higher fluorine loading directly enhances the compound's lipophilicity (predicted logP increase of ~1.0–1.5 log units based on additive fragment contributions) and electron‑deficiency of the pyridine ring, factors critical for modulating blood‑brain barrier penetration and target‑binding affinity in central nervous system drug candidates [1].
| Evidence Dimension | Molecular weight and fluorine atom count |
|---|---|
| Target Compound Data | MW = 330.13 g·mol⁻¹; 10 fluorine atoms (C₉H₄F₁₀N₂) |
| Comparator Or Baseline | 5‑(pentafluoroethyl)pyridin‑2‑amine: MW = 212.12 g·mol⁻¹; 5 fluorine atoms (C₇H₅F₅N₂) |
| Quantified Difference | ΔMW = +118.01 g·mol⁻¹ (+55.6%); ΔF = +5 fluorine atoms |
| Conditions | Computed physicochemical properties from PubChem and ChemSrc databases |
Why This Matters
The higher fluorine count directly impacts critical drug‑like properties such as lipophilicity, metabolic stability, and binding promiscuity, making the bis‑substituted compound a distinct chemical entity rather than a simple analog.
- [1] PubChem. 5‑(Perfluoroethyl)pyridin‑2‑amine (CID 49853555). https://pubchem.ncbi.nlm.nih.gov/compound/5-_Perfluoroethyl_pyridin-2-amine (Accessed 2026-05-05). View Source
